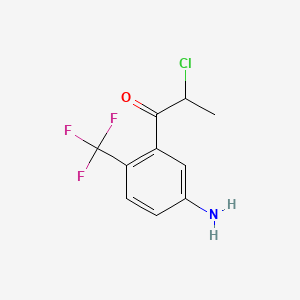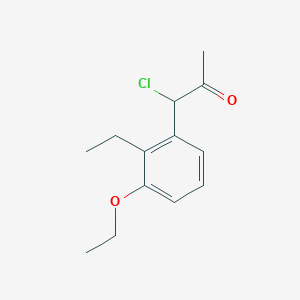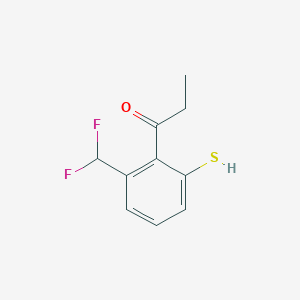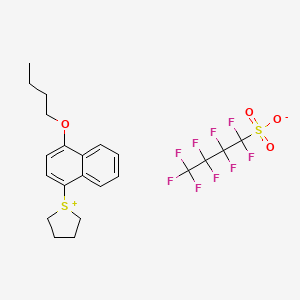
1-(4-Butoxynaphthyl)tetrahydrothiophenium perfluorobutanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Butoxynaphthyl)tetrahydrothiophenium perfluorobutanesulfonate is a chemical compound known for its application in the field of photolithography, particularly in the production of photoresists. This compound is characterized by its unique molecular structure, which includes a naphthalene ring substituted with a butoxy group and a tetrahydrothiophenium ion paired with a perfluorobutanesulfonate anion .
Méthodes De Préparation
The synthesis of 1-(4-Butoxynaphthyl)tetrahydrothiophenium perfluorobutanesulfonate involves several steps. The primary synthetic route includes the reaction of 4-butoxynaphthalene with tetrahydrothiophene in the presence of a suitable catalyst to form the tetrahydrothiophenium ion. This intermediate is then reacted with perfluorobutanesulfonic acid to yield the final product . Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high purity and yield of the compound .
Analyse Des Réactions Chimiques
1-(4-Butoxynaphthyl)tetrahydrothiophenium perfluorobutanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrahydrothiophenium ion to its corresponding thiol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Butoxynaphthyl)tetrahydrothiophenium perfluorobutanesulfonate has several scientific research applications:
Chemistry: It is used as a photoresist in photolithography, particularly in the production of printed circuit boards and semiconductor devices
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in imaging and diagnostic applications.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Beyond photolithography, it is used in the production of various advanced materials and coatings
Mécanisme D'action
The mechanism of action of 1-(4-Butoxynaphthyl)tetrahydrothiophenium perfluorobutanesulfonate in photolithography involves its ability to undergo photochemical reactions upon exposure to light. The compound absorbs light, leading to the generation of reactive intermediates that can initiate polymerization or cross-linking reactions. These reactions create a patterned resist layer on the substrate, which is essential for the subsequent etching or implantation processes .
Comparaison Avec Des Composés Similaires
1-(4-Butoxynaphthyl)tetrahydrothiophenium perfluorobutanesulfonate is unique due to its specific combination of a naphthalene ring, tetrahydrothiophenium ion, and perfluorobutanesulfonate anion. Similar compounds include:
1-(4-Butoxynaphthyl)tetrahydrothiophenium nonafluorobutanesulfonate: This compound has a similar structure but with a different perfluorinated sulfonate anion.
1-(4-Butoxynaphthyl)tetrahydrothiophenium trifluoromethanesulfonate: Another similar compound with a trifluoromethanesulfonate anion.
These compounds share similar photochemical properties but differ in their specific applications and reactivity due to the variations in their anionic components .
Propriétés
Numéro CAS |
209482-18-8 |
|---|---|
Formule moléculaire |
C22H23F9O4S2 |
Poids moléculaire |
586.5 g/mol |
Nom IUPAC |
1-(4-butoxynaphthalen-1-yl)thiolan-1-ium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C18H23OS.C4HF9O3S/c1-2-3-12-19-17-10-11-18(20-13-6-7-14-20)16-9-5-4-8-15(16)17;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h4-5,8-11H,2-3,6-7,12-14H2,1H3;(H,14,15,16)/q+1;/p-1 |
Clé InChI |
WNDABSCBNOUSTE-UHFFFAOYSA-M |
SMILES canonique |
CCCCOC1=CC=C(C2=CC=CC=C21)[S+]3CCCC3.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



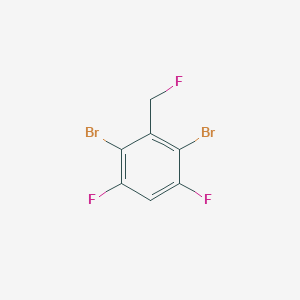



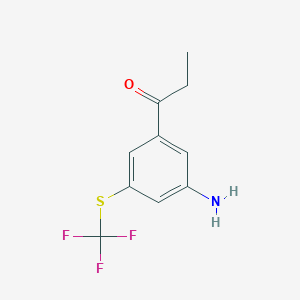
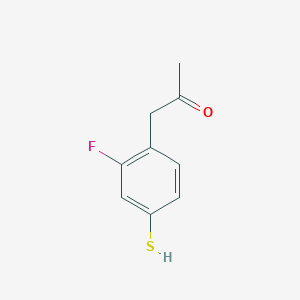

![Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14062189.png)
